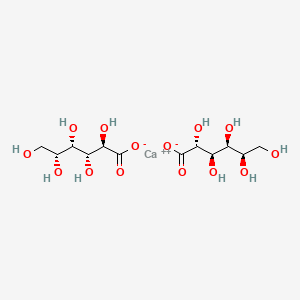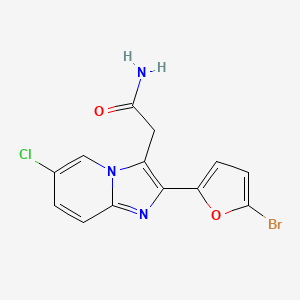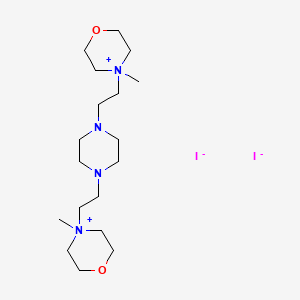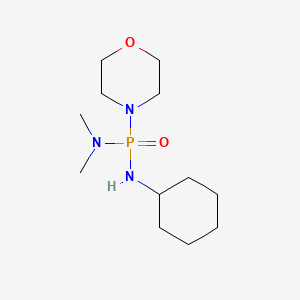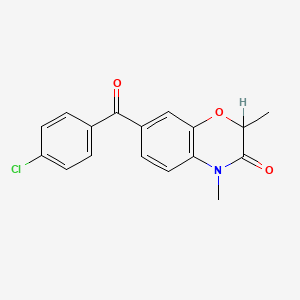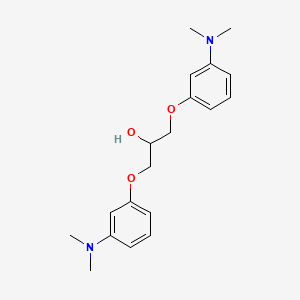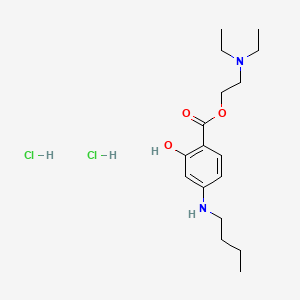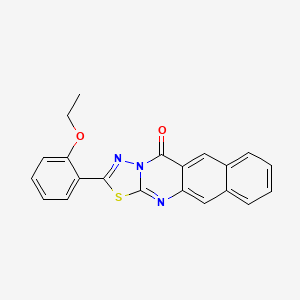
5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-(2-ethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-(2-ethoxyphenyl)-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-(2-ethoxyphenyl)-” typically involves multi-step organic reactions. Common starting materials might include substituted anilines, thiadiazoles, and quinazolinones. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Reduction reactions might involve the gain of electrons, reducing the oxidation state of the compound.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate
Propiedades
Número CAS |
82828-65-7 |
|---|---|
Fórmula molecular |
C21H15N3O2S |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
14-(2-ethoxyphenyl)-13-thia-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,11,14-heptaen-17-one |
InChI |
InChI=1S/C21H15N3O2S/c1-2-26-18-10-6-5-9-15(18)19-23-24-20(25)16-11-13-7-3-4-8-14(13)12-17(16)22-21(24)27-19/h3-12H,2H2,1H3 |
Clave InChI |
NJMWCBFXVSYNQT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C2=NN3C(=O)C4=CC5=CC=CC=C5C=C4N=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


